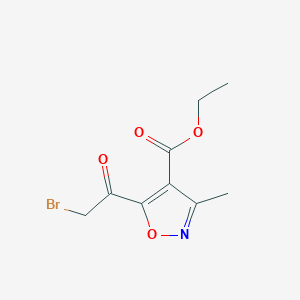

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate

CAS No.: 129663-20-3

Cat. No.: VC7539999

Molecular Formula: C9H10BrNO4

Molecular Weight: 276.086

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129663-20-3 |

|---|---|

| Molecular Formula | C9H10BrNO4 |

| Molecular Weight | 276.086 |

| IUPAC Name | ethyl 5-(2-bromoacetyl)-3-methyl-1,2-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C9H10BrNO4/c1-3-14-9(13)7-5(2)11-15-8(7)6(12)4-10/h3-4H2,1-2H3 |

| Standard InChI Key | XWPKNBQNOKXDTA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(ON=C1C)C(=O)CBr |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The IUPAC name ethyl 5-(2-bromoacetyl)-3-methyl-1,2-oxazole-4-carboxylate reflects its substitution pattern:

-

A methyl group at position 3 of the isoxazole ring.

-

A bromoacetyl (-CO-CH₂Br) group at position 5.

The SMILES notation CCOC(=O)C1=C(ON=C1C)C(=O)CBr and InChIKey XWPKNBQNOKXDTA-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic features .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis typically involves multi-step strategies to construct the isoxazole ring and introduce substituents:

-

Isoxazole Ring Formation: Cyclocondensation of hydroxylamine with β-diketones or via [3+2] cycloaddition between nitrile oxides and alkynes.

-

Functionalization:

Example Protocol:

-

React 3-methylisoxazole-4-carboxylic acid with thionyl chloride to form the acyl chloride.

-

Treat with ethanol to yield ethyl 3-methylisoxazole-4-carboxylate.

-

Introduce bromoacetyl group via Friedel-Crafts acylation.

Optimization Challenges

-

Reactivity Control: The bromoacetyl group’s electrophilicity necessitates low temperatures (-10°C to 0°C) to avoid side reactions.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) is often required due to by-products like diacetylated derivatives.

Physicochemical Properties

The compound’s limited solubility in aqueous media aligns with its ester and hydrophobic isoxazole components . Stability studies recommend inert atmosphere storage to prevent hydrolysis of the bromoacetyl group.

Reactivity and Functional Group Transformations

Bromoacetyl Group

The bromoacetyl moiety serves as a versatile electrophile:

-

Nucleophilic Substitution: Reacts with amines (e.g., pyrrolidine) to form acetamide derivatives.

-

Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids facilitated by palladium catalysts .

Ethyl Ester

-

Hydrolysis: Under basic conditions (NaOH/EtOH), converts to the carboxylic acid, enabling further derivatization .

-

Transesterification: Reacts with higher alcohols (e.g., benzyl alcohol) to yield bulkier esters .

Biological Activity and Applications

Agrochemical Applications

Bromoacetyl derivatives are explored as herbicides and fungicides. The compound’s reactivity toward thiol groups may disrupt fungal cell wall synthesis.

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin/Eye Irritation | Wear gloves, goggles | |

| Respiratory Sensitivity | Use fume hood | |

| Environmental Toxicity | Avoid aquatic release |

No specific LD₅₀ data are available, but analogous bromo compounds require handling under strict containment .

Current Research and Future Directions

Knowledge Gaps

-

Pharmacokinetics: Absorption, distribution, and metabolism profiles remain uncharacterized.

-

Target Identification: High-throughput screening needed to identify protein targets.

Emerging Opportunities

-

PROTAC Development: The bromoacetyl group could link target proteins to E3 ubiquitin ligases, enabling targeted degradation.

-

Covalent Inhibitors: Irreversible binding to cysteine residues in enzymes like KRAS G12C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume